molecular formula C19H29N3O B11423857 2-methyl-N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}propanamide

2-methyl-N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}propanamide

Cat. No.: B11423857
M. Wt: 315.5 g/mol
InChI Key: RVKKTCFAAQQQEX-UHFFFAOYSA-N
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Description

2-methyl-N-{3-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide is a complex organic compound that features a benzodiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{3-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazole core, followed by the introduction of the propyl and methylbutyl groups. Common reagents used in these steps include alkyl halides, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{3-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.

Scientific Research Applications

2-methyl-N-{3-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-{3-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-2-methyl-N-{3-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide
  • 2-methyl-N-{3-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]propyl}butanamide

Uniqueness

2-methyl-N-{3-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide is unique due to its specific substitution pattern on the benzodiazole ring and the presence of both propyl and methylbutyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

2-methyl-N-[3-[1-(3-methylbutyl)benzimidazol-2-yl]propyl]propanamide

InChI

InChI=1S/C19H29N3O/c1-14(2)11-13-22-17-9-6-5-8-16(17)21-18(22)10-7-12-20-19(23)15(3)4/h5-6,8-9,14-15H,7,10-13H2,1-4H3,(H,20,23)

InChI Key

RVKKTCFAAQQQEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)C

Origin of Product

United States

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